molecular formula C14H11BrN2O2S B6577949 N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1172788-89-4

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6577949
CAS No.: 1172788-89-4
M. Wt: 351.22 g/mol
InChI Key: YMFDCYYUVTYVQD-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the benzothiazole ring and a carboxamide group attached to a dimethylfuran moiety

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-7-6-9(8(2)19-7)13(18)17-14-16-12-10(15)4-3-5-11(12)20-14/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFDCYYUVTYVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable brominated precursor under acidic conditions.

    Coupling with Dimethylfuran: The brominated benzothiazole is then coupled with 2,5-dimethylfuran-3-carboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or alcohols.

    Coupling Reactions: The carboxamide group can participate in coupling reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted benzothiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves the inhibition of specific enzymes and molecular targets. For example, it may inhibit DNA polymerase theta (Polθ), which is involved in DNA repair processes . By inhibiting Polθ, the compound can prevent the repair of DNA damage in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the dimethylfuran moiety, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its biological activity and selectivity towards specific targets, making it a valuable compound for further research and development.

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a furan ring, with a carboxamide functional group. Its chemical structure can be represented as follows:

PropertyDescription
IUPAC Name This compound
CAS Number 1172788-89-4
Molecular Formula C13H12BrN3OS
Molecular Weight 325.22 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of critical enzymes involved in various metabolic pathways. For instance, it shows potential in inhibiting the enzyme DprE1, which is essential for the cell wall biosynthesis of Mycobacterium tuberculosis .
  • Cell Cycle Arrest : In studies involving cancer cell lines, the compound has demonstrated the ability to induce cell cycle arrest at the G2 phase and promote apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains by disrupting their cell wall synthesis or interfering with essential enzymatic processes.

Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines. For example:

Cell LineIC50 (µM)Effect
NCI-H5201.36 ± 0.27Inhibition of FGFR1
NCI-H15811.25 ± 0.23Induction of apoptosis
NCI-H2262.31 ± 0.41Cell cycle arrest at G2
NCI-H4602.14 ± 0.36Inhibition of ERK pathway
NCI-H17031.85 ± 0.32Modulation of signaling pathways

These findings suggest that the compound may serve as a promising lead for developing new anticancer therapies targeting FGFR1 and related pathways .

Case Studies

Several studies have documented the biological efficacy of this compound:

  • Inhibition of Mycobacterium tuberculosis : A study highlighted its role in inhibiting DprE1, crucial for mycobacterial cell wall synthesis, indicating potential as an anti-tuberculosis agent .
  • Anticancer Properties : Research on non-small cell lung cancer (NSCLC) cell lines showed that the compound not only inhibited cell proliferation but also induced apoptosis through specific molecular interactions .

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